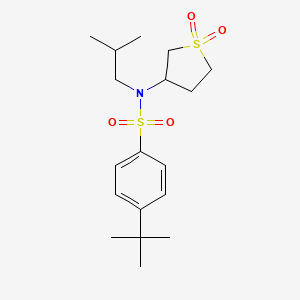

4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide

説明

BenchChem offers high-quality 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4S2/c1-14(2)12-19(16-10-11-24(20,21)13-16)25(22,23)17-8-6-15(7-9-17)18(3,4)5/h6-9,14,16H,10-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRUYVANYNSTTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a tert-butyl group and a dioxidotetrahydrothiophen-3-yl moiety, which are significant for its chemical reactivity and biological interactions. The presence of the sulfonamide group enhances its solubility and potential interactions with biological targets.

Pharmacological Properties

Research into the pharmacological properties of compounds with similar structures suggests that 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide may exhibit several key activities:

- Antioxidant Activity : Compounds with dioxidotetrahydrothiophene groups have been shown to possess antioxidant properties, which may help in scavenging reactive oxygen species (ROS) and reducing oxidative stress in biological systems .

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties in models of neurodegeneration. For instance, polyfunctionalized nitrones have been reported to inhibit β-amyloid aggregation and protect neuronal cells from oxidative damage .

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrases and certain proteases. This inhibition can modulate pathways relevant to diseases such as cancer and neurodegeneration .

The mechanisms through which 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide exerts its biological effects may include:

- Redox Modulation : The dioxidotetrahydrothiophene moiety may participate in redox reactions, enhancing the compound's ability to interact with cellular targets involved in oxidative stress responses.

- Receptor Binding : The structural features allow for potential binding to specific receptors or enzymes, leading to altered signaling pathways that could be beneficial in therapeutic contexts.

- Scavenging Free Radicals : The compound's antioxidant activity may primarily stem from its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Research Findings

Recent studies have highlighted the importance of similar compounds in various therapeutic areas:

These findings suggest that compounds structurally related to 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide may have broad therapeutic implications.

Case Studies

Several case studies involving related compounds provide insights into the potential applications of 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide:

- Neurodegenerative Diseases : Compounds with similar antioxidant properties have been investigated for their ability to mitigate symptoms associated with conditions like Alzheimer's disease by reducing oxidative stress and inflammation .

- Cancer Therapy : The enzyme inhibition capabilities suggest potential applications in cancer treatment by targeting specific pathways crucial for tumor growth and survival .

科学的研究の応用

Medicinal Chemistry

The compound's potential as a kinase inhibitor has been explored in several studies. Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer. Research indicates that the compound may modulate the activity of specific enzymes or receptors involved in these pathways, making it a candidate for further investigation as an anticancer agent .

Enzyme Inhibition Studies

Recent studies have highlighted the compound's ability to inhibit enzymes such as carbonic anhydrase (CA). Inhibition of CA has implications for treating conditions like glaucoma and certain types of cancer. The compound demonstrated selectivity for CA IX over CA II with IC50 values ranging from 10.93 to 25.06 nM, suggesting its potential utility in targeted therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural components allow it to interfere with bacterial growth by inhibiting essential enzymes. This aspect is particularly relevant for developing new antibiotics or antimicrobial agents in response to rising antibiotic resistance .

Material Science

In addition to its biological applications, the unique structural characteristics of this compound make it suitable for use in material science. Its ability to form stable complexes with metals can be harnessed in catalysis or as a precursor for advanced materials .

Case Study 1: Kinase Inhibition

A study focused on synthesizing derivatives of sulfonamides reported that modifications to the structure of compounds similar to 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide enhanced their potency as kinase inhibitors. The research involved testing various analogs against different kinases, revealing promising results that support further development .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a lead compound for antibiotic development .

Q & A

Basic: What are the recommended synthetic routes for 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide?

Methodological Answer:

A common approach involves sulfonamide coupling using aryl sulfonyl chlorides and secondary amines. For example:

- Dissolve the amine precursor (e.g., 1,1-dioxidotetrahydrothiophen-3-yl-isobutylamine) in anhydrous dichloromethane under inert atmosphere.

- Add triethylamine (base) and 4-(tert-butyl)benzenesulfonyl chloride dropwise.

- Stir for 24 hours, quench with 5% H₂SO₄, and purify via silica gel chromatography .

Key Considerations: Optimize stoichiometry (amine:sulfonyl chloride ≈ 1:1.2) and monitor reaction progress using TLC or LC-MS to avoid over-sulfonylation.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Multi-modal characterization is critical:

- NMR Spectroscopy: Compare and NMR shifts with predicted values (e.g., tert-butyl protons at ~1.3 ppm, sulfonamide S=O peaks in IR at 1145–1234 cm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., observed [M+H] = 401.1505 vs. calculated 401.1503) .

- HPLC-PDA: Use C18 columns with acetonitrile/water gradients to assess purity (>95% by area normalization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。